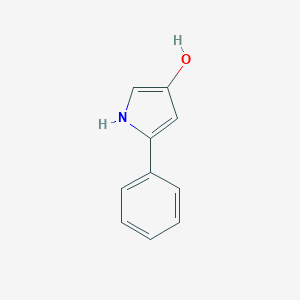

3-Hydroxy-5-phenylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrrol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-9-6-10(11-7-9)8-4-2-1-3-5-8/h1-7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJFHUYFKGXBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403206 | |

| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100750-40-1 | |

| Record name | 3-HYDROXY-5-PHENYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-phenylpyrrole

This technical guide provides a comprehensive overview of the synthesis of this compound (CAS: 100750-40-1), a significant heterocyclic compound with applications in diagnostics and as a building block in medicinal chemistry.[1][2] The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.

Compound Profile:

-

IUPAC Name: 5-phenyl-1H-pyrrol-3-ol[3]

-

Molecular Formula: C₁₀H₉NO[1]

-

Molecular Weight: 159.18 g/mol [1]

-

Appearance: Light pink needles[1]

-

Melting Point: 304-307 °C[1]

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic approaches, ranging from classical condensation reactions to modern multi-component cascade processes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Hydrolysis of an Acylated Precursor

A direct and high-yielding method involves the hydrolysis of a protected pyrrole precursor, specifically N-acetyl-3-acetoxy-5-phenylpyrrole. This multi-step approach first constructs the functionalized pyrrole ring, followed by deprotection to reveal the hydroxyl group.[1][4]

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a foundational method for constructing pyrrole rings by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7][8] For this compound, a suitably substituted 1,4-diketone is required.[1] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[1][6][7] Modern variations of this method utilize microwave irradiation to significantly reduce reaction times.[1]

Multi-component Cascade Synthesis

A sophisticated one-pot, three-step cascade process has been developed for the synthesis of N-aryl-2-carboxyl-3-hydroxypyrroles.[9] This method combines a TBSO-substituted vinyldiazoacetate with nitrones. The sequence involves a copper-catalyzed Mannich-addition, followed by a dirhodium-catalyzed dinitrogen extrusion and N-OTBS insertion, and finally, an acid-promoted aromatization to yield the 3-hydroxypyrrole core.[9] This approach offers high yields and efficiency by combining multiple transformations in a single pot.[9]

Van Leusen Pyrrole Synthesis

The Van Leusen reaction provides another versatile route to substituted pyrroles.[10][11] This method is based on the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an activated alkene.[12][13][14] For the synthesis of this compound, a suitable Michael acceptor containing the phenyl group would be required as a reaction partner for TosMIC.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the primary synthesis methods.

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Reference |

| Hydrolysis | N-acetyl-3-acetoxy-5-phenylpyrrole | 2N NaOH, Methanol | -6°C to 18°C | Not explicitly stated, but implied to be effective. | [4] |

| Paal-Knorr | Substituted 1,4-diketone, Amine/Ammonia | Acid catalyst (e.g., acetic acid) | Reflux or Microwave | Generally >60% | [1][15] |

| Cascade Process | Vinyldiazoacetate, Nitrone | CuPF₆, Rh₂(OAc)₄, 6N HCl | 0°C to 70°C | 72% (for analogous pyrrole) | [9] |

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Hydrolysis

This protocol is adapted from the procedure described in US Patent 4,774,340 A.[4]

Step 1: Preparation of this compound (3) from N-acetyl-3-acetoxy-5-phenylpyrrole (2)

-

Deoxygenation of Starting Material: A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole (36.8 g; 0.15 mol) is stirred in a flowing argon stream for 10 minutes to remove oxygen.[4]

-

Suspension and Cooling: The deoxygenated solid is suspended in deoxygenated methanol (379 ml) and cooled to -6°C in a methanol/dry-ice bath under an inert gas atmosphere.[4]

-

Base Addition: An ice-cold, deoxygenated solution of 2N NaOH (300 mL) is rapidly added to the suspension. The reaction temperature will rise to approximately 18°C.[4]

-

Reaction and Precipitation: After about 3 minutes, the reaction mixture becomes homogeneous. As the mixture cools, the product, this compound, separates as fine crystals.[4]

-

Isolation and Purification: The crystals are collected by filtration, washed with deoxygenated water, and dried under vacuum to yield the final product.

Analytical Data:

-

Elemental Analysis (Calculated for C₁₀H₉NO): C, 75.45%; H, 5.70%; N, 8.80%.[4]

-

Elemental Analysis (Found): C, 75.30%; H, 5.69%; N, 8.67%.[4]

Mandatory Visualizations

Logical Workflow of Synthesis Strategies

References

- 1. This compound (CAS 100750-40-1) Supplier [benchchem.com]

- 2. A kinetic study of the hydrolysis of the N-tosylalanine ester of this compound and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H9NO | CID 4429535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4774340A - Method for preparing 3-hydroxy pyrroles and esters thereof - Google Patents [patents.google.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-butenoate and Nitrones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. Van Leusen Reaction [organic-chemistry.org]

- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rgmcet.edu.in [rgmcet.edu.in]

3-hydroxy-5-phenylpyrrole properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and primary applications of 3-hydroxy-5-phenylpyrrole. The information is intended for professionals in research and development who are interested in the chemical characteristics and established biological utility of this compound.

Core Properties and Characteristics

This compound, also known by the trivial name HOPPy, is a heterocyclic organic compound.[1][2] Its core structure consists of a pyrrole ring substituted with a hydroxyl group at the 3-position and a phenyl group at the 5-position. It is noted to be an air-sensitive compound that appears as light pink needles.[1] For stability, it should be stored at -20°C under an inert atmosphere.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 5-phenyl-1H-pyrrol-3-ol | [2] |

| Synonyms | HOPPy, 5-Phenyl-3-hydroxypyrrole | [1][2][3] |

| CAS Number | 100750-40-1 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | [1][2][3] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Appearance | Light pink needles | [1] |

| Melting Point | 304-307 °C | [1] |

| Storage Conditions | -20°C, under inert atmosphere | [1] |

| Sensitivity | Air-sensitive | [1] |

Reactivity and Functionalization

The chemical structure of this compound offers reactive sites for further modification. The hydroxyl group at the C-3 position can undergo oxidation to form a ketone using common oxidizing agents.[1] This position is also a key site for functionalization through esterification and acylation, which can be used to protect the hydroxyl group or to modulate the biological activity of resulting derivatives.[1]

Biological Activity and Applications

The most significant and well-documented application of this compound is in the field of clinical diagnostics as a key reagent for the detection of human leukocyte elastase (HLE).[1][4] HLE is an enzyme that serves as an important biomarker for conditions such as urinary tract infections.[1][4]

The compound itself is the hydrolytic analyte; in diagnostic tests, an ester derivative, typically the N-tosylalanine ester of this compound, is used as the substrate for HLE.[1][4] The enzymatic cleavage of this ester by HLE releases the free this compound. This product then undergoes a diazo coupling reaction with a diazonium salt to produce a distinct purple azo dye, allowing for colorimetric detection and quantification.[1][4]

While the core compound's primary role is in this diagnostic reaction, the broader phenylpyrrole scaffold is found in molecules with a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[2] For example, a related derivative, 1-acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA), has been investigated as an aldose reductase inhibitor for the potential treatment of diabetic nephropathy. Other derivatives have been explored as 5-HT6 receptor inverse agonists and HIV-1 inhibitors.[2]

Quantitative Biological Data

The primary quantitative data available for this compound relates to the kinetics of its ester derivative in the HLE assay. The enzymatic hydrolysis is the rate-limiting step in the detection reaction.

| Substrate | Enzyme | kcat/KM (M⁻¹s⁻¹) | Conditions | Source |

| N-tosylalanine ester of this compound | HLE | 1.0 x 10⁷ | In the presence of decanol | [4] |

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from established patent literature. This method involves the base-catalyzed hydrolysis of an acetylated precursor.

Materials:

-

N-acetyl-3-acetoxy-5-phenylpyrrole

-

Methanol (MeOH), deoxygenated

-

2N Sodium Hydroxide (NaOH), deoxygenated and ice-cold

-

Argon or other inert gas

-

Methanol/dry-ice bath

Procedure:

-

A portion of finely divided N-acetyl-3-acetoxy-5-phenylpyrrole (e.g., 36.8 g, 0.15 mol) is deoxygenated by stirring under a flowing stream of argon for 10 minutes.[5]

-

The deoxygenated solid is suspended in deoxygenated methanol (379 ml).[5]

-

The suspension is cooled to -6 °C using a methanol/dry-ice bath while maintaining the inert atmosphere.[5]

-

An ice-cold, deoxygenated solution of 2N NaOH (300 mL) is rapidly added to the cooled suspension.[5] The temperature of the reaction mixture will rise immediately (e.g., to 18 °C).[5]

-

The reaction mixture becomes homogeneous within approximately 3 minutes.[5]

-

As the mixture is allowed to cool, this compound separates from the solution as fine crystals.[5]

-

The crystals can then be collected by filtration, washed, and dried.

Visualized Workflows and Pathways

Diagnostic Workflow for Human Leukocyte Elastase (HLE) Detection

The following diagram illustrates the sequential workflow for the detection of HLE using an ester of this compound, as employed in commercial reagent strips.

Caption: Workflow for HLE detection using a this compound ester.

References

- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of this compound and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CAS 100750-40-1) Supplier [benchchem.com]

- 3. 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate: An aldose reductase inhibitor for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors | VulcanChem [vulcanchem.com]

- 5. This compound | C10H9NO | CID 4429535 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of 3-Hydroxy-5-Phenylpyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast array of pyrrole derivatives, the 3-hydroxy-5-phenylpyrrole moiety represents a potentially valuable, yet underexplored, chemotype. This technical guide aims to consolidate the current, albeit limited, knowledge surrounding the biological activities of this compound and its derivatives. By examining the known applications of the parent compound and drawing inferences from structurally related pyrrole analogs, this document seeks to provide a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this class of compounds.

Known Biological Activity of the Parent Compound: this compound (HOPPy)

The most well-documented biological application of the parent compound, this compound (HOPPy), is in the diagnostic field. Specifically, an N-tosylalanine ester derivative of HOPPy serves as a chromogenic substrate for human leukocyte elastase (HLE), an enzyme implicated in inflammatory processes and a biomarker for urinary tract infections.[1][2] The enzymatic hydrolysis of the ester by HLE releases free HOPPy, which then participates in a diazo coupling reaction to produce a colored product, allowing for the quantification of HLE activity.[1][2] This application highlights the potential for designing derivatives that can act as probes or inhibitors for other enzymes.

Inferred Biological Activities from Structurally Related Pyrrole Derivatives

While direct studies on a wide range of this compound derivatives are scarce, the broader class of substituted pyrroles has been extensively investigated, revealing a diverse array of pharmacological activities. These findings provide a strong rationale for exploring the potential of this compound derivatives in various therapeutic areas.

Antimicrobial Activity

Pyrrole-containing compounds have demonstrated significant potential as antibacterial and antifungal agents.[3] For instance, certain 3-diazo-2-phenylpyrroles have shown activity against Gram-positive bacteria.[4] The introduction of different substituents on the pyrrole ring has been shown to modulate the antimicrobial spectrum and potency. The presence of a phenyl group is a common feature in many bioactive pyrroles, suggesting that the 5-phenyl substituent in the target scaffold is a favorable feature.

Cytotoxic and Anticancer Activity

The pyrrole nucleus is a common feature in a number of potent anticancer agents. N-substituted 3,4-diarylpyrroles, which share the diaryl characteristic with 3-hydroxy-5-phenylpyrroles, have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[5] Furthermore, 3-substituted 7-phenyl-pyrroloquinolinones have demonstrated significant cytotoxicity and cell cycle arrest in human tumor cells.[6] These findings suggest that this compound derivatives could be promising candidates for the development of novel anticancer therapeutics.

Enzyme Inhibition

The ability of the HOPPy ester to act as a substrate for HLE points to the potential of its derivatives to function as enzyme inhibitors. Research on other pyrrole derivatives has shown inhibitory activity against a range of enzymes. For example, derivatives of 3-hydroxy-1H-pyrrol-2(5H)-one have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[7][8] This suggests that the 3-hydroxy group on the pyrrole ring could be a key pharmacophoric feature for interacting with enzyme active sites.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of various pyrrole-containing compounds.[9][10] These compounds have shown promise in in vitro models of neurotoxicity and oxidative stress. Given that oxidative stress is a key pathological feature of many neurodegenerative diseases, the antioxidant properties often associated with phenolic compounds (like a hydroxylated pyrrole) make this compound derivatives intriguing candidates for neuroprotective drug discovery.

Quantitative Data on Related Pyrrole Derivatives

To provide a tangible reference for the potential potency of this compound derivatives, the following table summarizes the inhibitory activity of a series of 3-hydroxy-1H-pyrrol-2(5H)-one derivatives against tyrosinase.

| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) on Diphenolase Activity |

| Kojic Acid (Reference) | - | - | 18.56 |

| 12a | Phenyl | H | 6.98 |

| 12b | Phenyl | 2-F | 8.21 |

| 12c | Phenyl | 2-Cl | 9.54 |

| 12d | Propenyl | H | 15.23 |

| 12e | Propenyl | 2-F | 12.87 |

| 12f | Propenyl | 2-Cl | 11.45 |

Data adapted from Mahdavi et al., as cited in a review on tyrosinase inhibitors.[8]

Experimental Protocols

The following are generalized experimental protocols for assessing key biological activities, based on methodologies reported for other pyrrole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism is grown in an appropriate broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a high stock concentration and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) should be included.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of compounds on the viability of cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a potential mechanism of action for a cytotoxic this compound derivative, targeting key pathways involved in apoptosis.

Caption: Hypothetical apoptotic pathway initiated by a this compound derivative.

Experimental Workflow for Biological Screening

This diagram outlines a typical workflow for the initial biological evaluation of newly synthesized this compound derivatives.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, promise for the development of new therapeutic agents. While current research is limited, the known diagnostic application of the parent compound and the diverse biological activities of structurally related pyrroles provide a strong impetus for further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate structure-activity relationships. Screening these compounds for antimicrobial, cytotoxic, enzyme inhibitory, and neuroprotective activities is a logical starting point. Detailed mechanistic studies on the most promising candidates will be crucial for advancing this underexplored class of compounds towards clinical development. This technical guide serves as a foundational call to action for the scientific community to explore the rich therapeutic potential of this compound derivatives.

References

- 1. A kinetic study of the hydrolysis of the N-tosylalanine ester of this compound and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (CAS 100750-40-1) Supplier [benchchem.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Diazopyrroles. Part 5 (1). Antibacterial activity of 3-diazo-2-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3-substituted 7-phenyl-pyrroloquinolinones show potent cytotoxic activity in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

In Vitro Mechanism of Action of 3-hydroxy-5-phenylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potential in vitro mechanisms of action of 3-hydroxy-5-phenylpyrrole. While direct experimental data on this specific molecule is limited in publicly available literature, extensive research on structurally similar pyrrole derivatives provides a strong foundation for understanding its likely biological activities. This document summarizes the key enzymatic and cellular pathways that this compound and its analogs are likely to modulate, presents available quantitative data from studies on these related compounds, and outlines detailed experimental protocols for assessing these activities. The information herein is intended to guide research efforts and support the development of novel therapeutics based on the this compound scaffold.

Potential Mechanisms of Action

Based on the in vitro activities of structurally related compounds, this compound is likely to exert its effects through the modulation of key enzymes and signaling pathways involved in inflammation and metabolic complications. The primary putative mechanisms include:

-

Inhibition of Pro-inflammatory Enzymes:

-

Human Leukocyte Elastase (HLE): Derivatives of this compound are known substrates for HLE, suggesting a potential for inhibitory activity. HLE is a serine protease released by neutrophils that contributes to tissue damage in inflammatory conditions.

-

Cyclooxygenase (COX) Enzymes: Various pyrrole derivatives have demonstrated inhibitory effects on COX-1 and COX-2, enzymes crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Inducible Nitric Oxide Synthase (iNOS): Phenylpyrrole compounds have been shown to inhibit the expression and activity of iNOS, an enzyme that produces nitric oxide (NO), a pro-inflammatory mediator in pathological conditions.

-

-

Modulation of Inflammatory Cytokine Production:

-

Studies on related pyrrole structures indicate an ability to suppress the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), from immune cells such as macrophages.

-

-

Inhibition of Aldose Reductase:

-

A derivative of this compound has been identified as an inhibitor of aldose reductase. This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

-

Quantitative Data from In Vitro Studies of Related Pyrrole Derivatives

The following tables summarize the quantitative data from in vitro studies on various phenylpyrrole derivatives, providing an indication of the potential potency of this compound.

Table 1: Inhibition of Pro-inflammatory Enzymes by Phenylpyrrole Derivatives

| Compound Class | Enzyme | IC50 / Kinetic Parameter | Reference Compound | IC50 |

| N-tosylalanine ester of this compound | Human Leukocyte Elastase | Substrate (kcat/KM = 10(7) M-1 s-1 in the presence of decanol) | - | - |

| 1,5-Diarylpyrrole derivatives | COX-1 | Varies by substitution | Celecoxib | 0.04 µM |

| 1,5-Diarylpyrrole derivatives | COX-2 | Varies by substitution | Celecoxib | 0.8 µM |

| Pyrrole-2,5-dione derivative | COX-2 | Potent Inhibition (Specific IC50 not provided) | - | - |

| Pyrrole derivatives | iNOS | Potent Inhibition (Specific IC50 not provided) | - | - |

Table 2: Modulation of Inflammatory Cytokine Release by Phenylpyrrole Derivatives

| Compound Class | Cell Line | Stimulus | Cytokine Inhibited | % Inhibition / IC50 |

| Pyrrole-2,5-dione derivative | RAW 264.7 macrophages | LPS | IL-1β | Significant |

| Pyrrole-2,5-dione derivative | RAW 264.7 macrophages | LPS | IL-6 | Significant |

| Pyrrole-2,5-dione derivative | RAW 264.7 macrophages | LPS | TNF-α | Significant |

Table 3: Inhibition of Aldose Reductase by a Phenylpyrrole Derivative

| Compound | Enzyme Source | IC50 |

| 1-acetyl-5-phenyl-1H-pyrrol-3-ylacetate | Rat Lens | Potent Inhibition (Specific IC50 not provided) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the in vitro mechanism of action of this compound.

Human Leukocyte Elastase (HLE) Inhibition Assay

-

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of HLE using a chromogenic substrate.

-

Materials:

-

Human Leukocyte Elastase (commercially available)

-

Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For the control, add 10 µL of DMSO.

-

Add 20 µL of HLE solution (final concentration ~25 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the substrate solution (final concentration ~0.2 mM).

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

COX-1 and COX-2 Inhibition Assay

-

Principle: This assay determines the inhibitory effect of a test compound on the peroxidase activity of COX-1 and COX-2 using a fluorescent probe.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 (commercially available)

-

Arachidonic acid (substrate)

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Test compound dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Add 80 µL of assay buffer to each well of a 96-well black microplate.

-

Add 10 µL of the test compound at various concentrations. For the control, add 10 µL of DMSO.

-

Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

-

Incubate for 10 minutes at room temperature.

-

Add 10 µL of ADHP solution.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Measure the fluorescence (excitation 530 nm, emission 590 nm) every 2 minutes for 20 minutes.

-

Calculate the rate of reaction and determine the IC50 values as described for the HLE assay.

-

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

-

Principle: This cell-based assay measures the ability of a test compound to inhibit the production of NO by macrophages stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

LPS from E. coli

-

Test compound dissolved in DMSO

-

Griess Reagent System (commercially available)

-

96-well cell culture plate

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of inhibition of NO production and determine the IC50 value.

-

Cytokine Release Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Principle: This assay quantifies the effect of a test compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials:

-

RAW 264.7 macrophage cell line and culture reagents (as above)

-

LPS from E. coli

-

Test compound dissolved in DMSO

-

ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6)

-

96-well cell culture plate

-

-

Procedure:

-

Perform cell seeding, pre-treatment with the test compound, and LPS stimulation as described in the NO production assay.

-

After 24 hours of stimulation, collect the cell culture supernatant.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Determine the percentage of inhibition of cytokine release and the IC50 values.

-

Aldose Reductase Inhibition Assay

-

Principle: This assay measures the inhibition of aldose reductase activity by monitoring the decrease in NADPH absorbance as it is consumed during the reduction of a substrate.

-

Materials:

-

Partially purified aldose reductase (e.g., from rat lens)

-

Assay Buffer: 0.1 M phosphate buffer, pH 6.2

-

NADPH

-

Substrate: DL-glyceraldehyde

-

Test compound dissolved in DMSO

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

To a cuvette or well, add the assay buffer, NADPH solution (final concentration ~0.1 mM), and the aldose reductase enzyme preparation.

-

Add the test compound at various concentrations. For the control, add DMSO.

-

Incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding the DL-glyceraldehyde substrate (final concentration ~10 mM).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH consumption from the linear portion of the curve.

-

Determine the percentage of inhibition and the IC50 value.

-

Conclusion

The this compound scaffold holds significant promise as a source of novel therapeutic agents, particularly in the context of inflammatory diseases and diabetic complications. The likely in vitro mechanisms of action, inferred from the activities of structurally related compounds, involve the inhibition of key pro-inflammatory enzymes such as HLE, COX-2, and iNOS, the suppression of pro-inflammatory cytokine release, and the inhibition of aldose reductase. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and its future derivatives, facilitating a deeper understanding of their therapeutic potential and guiding further drug development efforts. Direct experimental validation of these putative mechanisms for this compound is a critical next step in realizing its clinical potential.

Spectroscopic Analysis of 3-Hydroxy-5-phenylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylpyrrole, also known by the acronym HOPPy, is a heterocyclic organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol .[1][2] It presents as light pink needles with a melting point of 304-307 °C and is known to be air-sensitive, necessitating storage under inert atmosphere at low temperatures.[1] This compound serves as a crucial hydrolytic analyte in diagnostic research, particularly for detecting the activity of enzymes like esterases and proteases.[1] Its most notable application is in the detection of human leukocyte elastase (HLE), a biomarker for conditions such as urinary tract infections.[1][3] The detection mechanism involves the enzymatic hydrolysis of an N-tosylalanine ester derivative of HOPPy, which then undergoes a diazo coupling reaction to produce a measurable purple color.[1][3]

The structural elucidation and characterization of this compound rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1] While specific, publicly available experimental spectra for this compound are not widely published, this guide provides a comprehensive overview of the principles and detailed experimental protocols for its analysis, along with expected spectral characteristics based on related compounds.

Data Presentation

Due to the limited availability of published experimental data for this compound, the following tables are presented as templates. Researchers can populate these tables with their own experimental findings for a structured comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Value | e.g., d | Value | Value | e.g., Phenyl-H |

| Value | e.g., t | Value | Value | e.g., Pyrrole-H |

| Value | e.g., s | N/A | Value | e.g., OH |

| Value | e.g., s | N/A | Value | e.g., NH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| Value | e.g., Phenyl C-X |

| Value | e.g., Pyrrole C-X |

| Value | e.g., C-OH |

Table 3: IR Spectroscopic Data (Predicted)

| Frequency (cm⁻¹) | Intensity | Assignment |

| e.g., 3400-3200 | e.g., Broad | O-H / N-H stretch |

| e.g., ~3100 | e.g., Medium | Aromatic C-H stretch |

| e.g., ~1600 | e.g., Strong | C=C stretch (Aromatic/Pyrrole) |

| e.g., ~1200 | e.g., Strong | C-O stretch |

Table 4: Mass Spectrometry Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 159.07 | High | [M]⁺ (Molecular Ion) |

| Value | Value | Fragment Ion |

| Value | Value | Fragment Ion |

Table 5: UV-Vis Spectroscopic Data

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| Value | Value | e.g., EtOH | π → π |

| Value | Value | e.g., EtOH | n → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often suitable for compounds with hydroxyl and amine protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.

-

Use a 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon environments.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Direct Infusion Electrospray Ionization (ESI)-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to show the protonated molecule [M+H]⁺.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

UV-Vis Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

- 1. This compound (CAS 100750-40-1) Supplier [benchchem.com]

- 2. This compound | C10H9NO | CID 4429535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A kinetic study of the hydrolysis of the N-tosylalanine ester of this compound and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-hydroxy-5-phenylpyrrole

This technical guide provides a comprehensive overview of 3-hydroxy-5-phenylpyrrole, also known as HOPPy, a heterocyclic organic compound of significant interest in diagnostic research. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in enzymatic assays. The information is intended for researchers, scientists, and professionals in the field of drug development and diagnostics.

Chemical Structure and Formula

This compound is a pyrrole derivative characterized by a hydroxyl group at the 3-position and a phenyl group at the 5-position of the pyrrole ring.

Chemical Formula: C₁₀H₉NO[1][2][3][4]

IUPAC Name: 5-phenyl-1H-pyrrol-3-ol[3]

Synonyms: HOPPy, 5-Phenyl-3-hydroxypyrrole, 5-Phenyl-1H-pyrrol-3-ol[2][3][5]

CAS Number: 100750-40-1[1][2][3][4][5]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This compound is noted to be air-sensitive and should be handled under an inert atmosphere.[1][5]

| Property | Value | Reference |

| Molecular Weight | 159.18 g/mol | [1][3][5] |

| Appearance | Light pink to dark red solid/needles | [1][4] |

| Melting Point | 304-307 °C | [1][5] |

| Storage Temperature | -20°C | [1][5] |

| InChI Key | BMJFHUYFKGXBCA-UHFFFAOYSA-N | [1][3] |

Applications in Diagnostics

The primary application of this compound is in the field of clinical diagnostics, specifically for the detection of hydrolytic enzymes such as esterases and proteases.[1][4] Its most notable use is in the detection of human leukocyte elastase (HLE) in urine, which serves as an indicator of urinary tract infections.[1][6] This technology is the basis for commercial reagent strips, such as Ames LEUKOSTIX.[1][6]

The detection mechanism involves the enzymatic hydrolysis of an N-tosylalanine ester derivative of this compound by HLE. This reaction releases the free this compound molecule, which then undergoes a diazo coupling reaction with a diazonium salt, such as 4-diazo-3-hydroxy-1-napthylsulfonate, to produce a distinct purple color.[1][6] The intensity of the color can be measured for quantitative analysis.[1]

Caption: Signaling pathway for HLE detection.

Experimental Protocols

The synthesis of this compound can be achieved through the hydrolysis of its acetylated precursor, N-acetyl-3-acetoxy-5-phenylpyrrole.[7]

Materials:

-

N-acetyl-3-acetoxy-5-phenylpyrrole

-

Methanol (MeOH), deoxygenated

-

2N Sodium Hydroxide (NaOH), deoxygenated

-

Argon or other inert gas

-

Dry ice/methanol bath

Procedure:

-

A portion of finely divided N-acetyl-3-acetoxy-5-phenylpyrrole (e.g., 36.8 g, 0.15 mol) is deoxygenated by stirring under a flowing argon stream for 10 minutes.[7]

-

The deoxygenated solid is suspended in deoxygenated methanol (e.g., 379 ml).[7]

-

The suspension is cooled to -6 °C in a methanol/dry-ice bath under an inert gas atmosphere.[7]

-

An ice-cold, deoxygenated solution of 2N NaOH (e.g., 300 mL) is rapidly added to the suspension.[7] The reaction temperature will rise upon addition of the base.

-

The reaction mixture is stirred, and it should become homogeneous after approximately 3 minutes.[7]

-

As the mixture cools, this compound will separate as fine crystals.[7]

-

The crystals can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Workflow for the synthesis of this compound.

Kinetic studies of the HLE-catalyzed hydrolysis of the N-tosylalanine ester of this compound are crucial for optimizing diagnostic assays.[6]

Materials:

-

Human Leukocyte Elastase (HLE)

-

N-tosyl-L-alaninyloxy-5-phenylpyrrole (Tos-Ala-OPPy)

-

Buffer solutions at various pH values

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of the substrate (Tos-Ala-OPPy) and HLE in the desired buffer.

-

In a cuvette, mix the buffer and the substrate solution.

-

Initiate the reaction by adding a small volume of the HLE solution.

-

Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength corresponding to the formation of this compound or a coupled colored product.

-

Determine the initial reaction rates at various substrate concentrations.

-

Calculate the kinetic constants, Michaelis-Menten constant (KM) and catalytic rate constant (kcat), by fitting the initial rate data to the Michaelis-Menten equation.[6] Studies have shown that for this reaction, deacylation is the rate-limiting step.[6]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the hydrogen and carbon framework of the molecule, confirming the positions of the phenyl and hydroxyl groups on the pyrrole ring.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the hydroxyl group and the N-H stretch of the pyrrole ring.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[1]

Conclusion

This compound is a valuable chemical entity with a well-established role in diagnostic assays, particularly for the detection of human leukocyte elastase. Its synthesis and the kinetics of its enzymatic generation are well-understood, providing a solid foundation for the development of improved diagnostic tools. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals working with this compound.

References

- 1. This compound (CAS 100750-40-1) Supplier [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. This compound | C10H9NO | CID 4429535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemwhat.com [chemwhat.com]

- 6. A kinetic study of the hydrolysis of the N-tosylalanine ester of this compound and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4774340A - Method for preparing 3-hydroxy pyrroles and esters thereof - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential of Phenylpyrrole Analogs: A Technical Guide to Core Targets

For Immediate Release

In the dynamic landscape of drug discovery and development, the pyrrole scaffold has consistently emerged as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] Among these, phenylpyrrole analogs have garnered significant attention, demonstrating a broad spectrum of activity, particularly as antifungal agents. This technical guide provides an in-depth analysis of the key therapeutic targets of phenylpyrrole analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support researchers, scientists, and drug development professionals.

Phenylpyrrole fungicides, such as fenpiclonil and fludioxonil, are synthetic analogs of the natural antifungal compound pyrrolnitrin, produced by Pseudomonas bacteria.[3][4] These synthetic derivatives exhibit enhanced photostability and potent antifungal activity against a range of plant pathogenic fungi.[3][4] While their primary application has been in agriculture, the unique mechanisms of action of phenylpyrrole analogs are of increasing interest for potential clinical applications, especially in an era of growing antifungal resistance.[3][4]

Primary Antifungal Targets and Mechanisms of Action

The antifungal activity of phenylpyrrole analogs is primarily attributed to their interference with crucial cellular signaling pathways and metabolic enzymes in fungi. The key identified targets include Hybrid Histidine Kinases (HHK), Triosephosphate Isomerase (TPI), and Lanosterol 14α-demethylase (CYP51).

A primary and well-established target of phenylpyrrole fungicides is the Group III Hybrid Histidine Kinase (HHK), a key component of the high osmolarity glycerol (HOG) signaling pathway.[3][5] Phenylpyrroles are believed to mimic an osmotic stress signal, leading to the activation of the Os-2/Hog1 MAPK cascade.[3] This aberrant activation results in severe physiological consequences for the fungal cell, including membrane hyperpolarization, altered carbon metabolism, and the accumulation of metabolites, ultimately leading to hyphal swelling and cell death.[3][4] The specificity of this target is highlighted by the fact that organisms lacking this class of HHK, such as Saccharomyces cerevisiae, are insensitive to phenylpyrroles.[3]

A more recent model proposes that phenylpyrrole fungicides act on triosephosphate isomerase (TPI), a key enzyme in glycolysis.[5] Inhibition of TPI by these compounds is suggested to cause the accumulation of the toxic metabolite methylglyoxal (MG).[5] This increase in cytosolic methylglyoxal induces an aldehydic stress, which in turn is sensed by the Group III HHK.[5] This stress likely modifies cysteine residues in the HHK sensor domain, converting it from a kinase to a phosphatase.[5] This switch in activity leads to the dephosphorylation of the downstream phosphotransfer protein Ypd1, ultimately triggering the constitutive activation of the HOG pathway and subsequent cell death.[5]

Lanosterol 14α-demethylase (CYP51) is a well-established target for a major class of antifungal drugs, the azoles.[6] Recent research has focused on designing and synthesizing novel phenylpyrrole analogs that also target this enzyme.[6][7][8] These compounds are designed to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by interfering with the cytochrome P450 system.[6] This disruption of the cell membrane integrity ultimately affects fungal growth.[6] Molecular docking studies have been employed to elucidate the potential binding interactions between these novel phenylpyrrole analogs and the active site of CYP51.[7][8][9]

Quantitative Analysis of Antifungal Activity

The antifungal efficacy of various phenylpyrrole analogs has been evaluated against a range of phytopathogenic fungi. The following table summarizes the in vitro antifungal activities of a series of newly synthesized phenylpyrrole analogs based on the alkaloid lycogalic acid.

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |

| 8g | Rhizoctonia cerealis | 92 |

| 8h | Rhizoctonia cerealis | 91 |

| 8i | Fusarium oxysporum f. sp. cucumeris | >60 |

| 8j | Fusarium oxysporum f. sp. cucumeris | >60 |

| 8i | Alternaria solani | Moderate |

| 8r | Alternaria solani | Higher than Carbendazim |

Data sourced from references[6][7].

Experimental Protocols

A critical aspect of drug discovery is the robust and reproducible evaluation of compound activity. Below are outlines of key experimental protocols used in the assessment of phenylpyrrole analogs.

This method is commonly used to determine the efficacy of antifungal compounds against various fungal strains.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

-

Compound Incorporation: Once the PDA has cooled to approximately 50-60°C, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). A solvent control (e.g., PDA with DMSO) and a positive control (e.g., a commercial fungicide like carbendazim) are also prepared.

-

Plating: Pour the PDA-compound mixture into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark for a period determined by the growth rate of the fungus on the control plate.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Diameter of control - Diameter of treated) / Diameter of control] x 100

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., CYP51) from a protein database (e.g., PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the phenylpyrrole analog and optimize its geometry using a suitable force field.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined active site of the protein. The program will generate multiple binding poses.

-

Analysis: Analyze the predicted binding poses based on scoring functions, which estimate the binding affinity (e.g., binding energy in kcal/mol). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Expanding Therapeutic Horizons

While the primary focus has been on antifungal applications, the versatility of the pyrrole scaffold suggests potential in other therapeutic areas. For instance, novel pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) for anti-inflammatory applications.[10] Additionally, various diarylpyrrole derivatives have shown inhibitory activity against cGMP-dependent protein kinase (PKG), a target for anticoccidial agents.[1]

Conclusion

Phenylpyrrole analogs represent a promising class of compounds with well-defined and novel mechanisms of action, particularly in the antifungal arena. The primary targets—Group III HHK, TPI, and CYP51—offer multiple avenues for therapeutic intervention. The continued exploration of this chemical space, guided by integrated approaches of chemical synthesis, biological evaluation, and computational modeling, holds significant promise for the development of new and effective therapeutic agents to combat fungal infections and potentially other diseases. This guide provides a foundational understanding of the core targets and methodologies essential for advancing research and development in this exciting field.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 5. Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid [mdpi.com]

- 7. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Hydroxy-5-Phenylpyrrole and its Role in Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxy-5-phenylpyrrole, focusing on its core application in enzyme detection and the burgeoning role of its derivatives as potent enzyme inhibitors. This document delves into the synthesis, mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound and its analogs.

Introduction to this compound (HOPPy)

This compound, commonly referred to as HOPPy, is a heterocyclic organic compound with the molecular formula C₁₀H₉NO.[1] While not a direct enzyme inhibitor in its most well-known application, it is a crucial reporter molecule generated from the enzymatic hydrolysis of its derivatives.[1][2] Its primary significance lies in the diagnostic detection of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory conditions.[1][2]

The principle involves an ester of this compound, such as the N-tosylalanine ester, which acts as a substrate for HLE. The enzyme cleaves the ester bond, releasing free this compound. This product then undergoes a rapid coupling reaction with a diazonium salt to produce a distinct color change, allowing for the qualitative and quantitative determination of HLE activity.[2] This mechanism forms the basis of commercial diagnostic strips for conditions like urinary tract infections.[2]

Beyond this diagnostic role, the 3-hydroxypyrrole scaffold has emerged as a promising pharmacophore in the design of inhibitors for various other enzymes, including tyrosinase and aldose reductase.[3][4]

Quantitative Data on Enzyme Inhibition

While this compound itself is the product of an enzymatic reaction, its derivatives have been synthesized and evaluated as inhibitors of several key enzymes. The following tables summarize the available quantitative data.

Table 1: Kinetic Data for the Hydrolysis of a this compound Derivative by Human Leukocyte Elastase (HLE)

| Substrate | Enzyme | pH | kcat/KM (M⁻¹s⁻¹) | Comments |

| N-tosyl-L-alaninyloxy-5-phenylpyrrole | Human Leukocyte Elastase | 7.4 | 1.0 x 10⁷ | The presence of decanol accelerates the enzymatic hydrolysis to a near diffusion-controlled limit. Deacylation is the rate-limiting step.[2] |

Table 2: Inhibitory Activity of 3-Hydroxypyrrole Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | Specific Derivative Example | IC₅₀ (µM) | Inhibition Type |

| 3-Hydroxy-1H-pyrrol-2(5H)-ones | Tyrosinase (diphenolase activity) | Derivative 12a | 6.98 | Mixed-type |

| 2-Cyanopyrrole derivatives | Tyrosinase (diphenolase activity) | Derivative 13a | 0.97 | Mixed-type |

| 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA) | Aldose Reductase | APPA | Not specified | Aldose Reductase Inhibitor |

Note: The IC₅₀ values for tyrosinase inhibitors are compared to kojic acid, a standard inhibitor, which showed an IC₅₀ of 18.56 µM and 28.72 µM in the respective studies.[1]

Experimental Protocols

3.1. Synthesis of this compound

This protocol is adapted from a patented method for the preparation of 3-hydroxypyrroles.[5]

Materials:

-

N-acetyl-3-acetoxy-5-phenylpyrrole

-

Methanol (deoxygenated)

-

2N Sodium Hydroxide (NaOH) solution (ice-cold and deoxygenated)

-

Argon or Nitrogen gas

-

Dry ice/methanol bath

-

Standard laboratory glassware

Procedure:

-

A finely divided portion of N-acetyl-3-acetoxy-5-phenylpyrrole is deoxygenated by stirring under a flowing stream of argon for 10 minutes.[5]

-

The deoxygenated starting material is suspended in deoxygenated methanol and cooled to -6°C in a methanol/dry-ice bath under an inert gas atmosphere.[5]

-

An ice-cold, deoxygenated solution of 2N NaOH is rapidly added to the cooled suspension.[5]

-

The reaction temperature will rise upon the addition of the base. The mixture will become homogeneous after approximately 3 minutes.[5]

-

As the reaction mixture cools, this compound will separate as fine crystals.[5]

-

The crystals can be collected by filtration, washed with cold, deoxygenated water, and dried under vacuum.

3.2. Human Leukocyte Elastase (HLE) Activity Assay

This protocol describes a general method for determining HLE activity using a fluorogenic substrate, which is analogous to the colorimetric assay involving the N-tosylalanine ester of this compound.

Materials:

-

Human Neutrophil Elastase (HNE)

-

Fluorogenic peptide substrate (e.g., N-Succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

-

Inhibitor stock solution (optional)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and store at 4°C.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Reconstitute lyophilized HNE in the assay buffer to a stock concentration.

-

If testing inhibitors, prepare a stock solution of the inhibitor in a suitable solvent.

-

-

Assay Setup (in a 96-well plate):

-

Blank (No Enzyme): Add assay buffer and substrate working solution.

-

Positive Control (Enzyme): Add HNE working solution and substrate working solution.

-

Inhibitor Wells: Add HNE working solution, the desired concentration of inhibitor, and the substrate working solution.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 15-30 minutes) at the appropriate excitation and emission wavelengths for the released fluorophore.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve for each well.

-

For inhibitor screening, calculate the percentage of inhibition using the formula: % Inhibition = [(V₀ of Positive Control - V₀ of Inhibitor Well) / V₀ of Positive Control] x 100

-

Signaling Pathways and Experimental Workflows

The inhibitory action of 3-hydroxypyrrole derivatives on specific enzymes can modulate distinct signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these relationships.

4.1. Human Leukocyte Elastase (HLE) Detection Workflow

The following diagram illustrates the experimental workflow for the detection of Human Leukocyte Elastase (HLE) using a this compound derivative.

4.2. Tyrosinase Inhibition and Melanogenesis Pathway

This diagram shows the signaling pathway of melanogenesis and the point of inhibition by 3-hydroxypyrrole derivatives that act as tyrosinase inhibitors.

Conclusion

This compound is a versatile molecule with a well-established role in enzyme diagnostics and a promising future in therapeutic enzyme inhibition through its derivatives. The ability to readily synthesize the core structure and its analogs provides a robust platform for the development of novel diagnostic tools and therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry and chemical biology. Further exploration of the structure-activity relationships of 3-hydroxypyrrole derivatives is warranted to unlock their full therapeutic potential against a broader range of enzymatic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. A kinetic study of the hydrolysis of the N-tosylalanine ester of this compound and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate: An aldose reductase inhibitor for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4774340A - Method for preparing 3-hydroxy pyrroles and esters thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3-Hydroxy-5-Phenylpyrrole in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylpyrrole is a heterocyclic organic compound with potential as a fluorescent probe for cellular imaging. Its core structure, featuring a pyrrole ring with hydroxyl and phenyl substitutions, provides a scaffold for designing fluorophores with sensitivity to their microenvironment. This document provides detailed application notes and protocols for the hypothetical use of this compound as a fluorescent probe in microscopy, based on the known properties of structurally similar compounds. The protocols outlined below are generalized and should be optimized for specific cell types and experimental conditions.

Hypothetical Photophysical Properties

The photophysical properties of this compound have been estimated by analogy to structurally related indole and phenyl-substituted heterocyclic fluorophores. These values should be considered as a starting point for experimental design.

| Property | Estimated Value | Notes |

| Excitation Maximum (λex) | ~350 nm | Based on the UV absorption of similar aromatic and heterocyclic systems. Excitation with a standard DAPI filter set might be possible. |

| Emission Maximum (λem) | ~450 nm (in nonpolar) | Emission is expected to be in the blue to cyan region. A solvatochromic shift is anticipated, with emission red-shifting in more polar environments. |

| ~480 nm (in polar) | ||

| Molar Absorptivity (ε) | >15,000 M⁻¹cm⁻¹ | Typical for small aromatic fluorophores. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Expected to be moderate and highly dependent on the solvent environment. The quantum yield is likely to be higher in nonpolar environments like lipid droplets.[1][2] |

| Stokes Shift | ~100 nm | A reasonably large Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise. |

Applications in Fluorescence Microscopy

Imaging of Intracellular Lipid Droplets

The phenyl group imparts lipophilic character to the this compound molecule, suggesting its potential to accumulate in nonpolar cellular compartments such as lipid droplets. Fluorescent probes that target lipid droplets are valuable tools for studying lipid metabolism and its role in diseases like obesity, diabetes, and cancer.[3][4]

Caption: Workflow for staining lipid droplets with a hypothetical probe.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with a DAPI or similar filter set

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of this compound in a live-cell imaging medium. A final concentration range of 1-10 µM is recommended as a starting point.

-

Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing imaging medium to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS to remove excess probe.

-

Imaging: Add fresh live-cell imaging medium to the cells and image immediately using a fluorescence microscope. Use an excitation wavelength around 350 nm and collect emission around 450 nm.

Visualization of Cellular Stress Response

Hypothetically, changes in the cellular microenvironment, such as polarity shifts associated with apoptosis or other stress responses, could alter the fluorescence emission of this compound. This could enable its use as a sensor for cellular health.

Caption: Hypothetical pathway of ER stress leading to detectable changes in lipid droplets.

Materials:

-

Same as for lipid droplet staining.

-

ER stress inducer (e.g., Tunicamycin, 1-5 µg/mL)

-

Control cells (untreated or vehicle-treated)

Procedure:

-

Cell Treatment: Treat cells with an ER stress inducer for a specified time (e.g., 12-24 hours) to induce lipid droplet formation. Include a control group of untreated cells.

-

Staining: Following treatment, stain both treated and control cells with this compound as described in the lipid droplet staining protocol.

-

Imaging and Analysis: Acquire fluorescence images from both treated and control cells. Quantify the fluorescence intensity and the number/size of lipid droplets per cell to assess the effect of ER stress.

General Considerations and Best Practices

-

Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal, non-toxic concentration of the probe for your specific cell line.

-

Photostability: Assess the photostability of the probe under your imaging conditions to avoid artifacts from photobleaching.

-

Controls: Always include appropriate controls in your experiments, such as unstained cells (to assess autofluorescence) and cells stained with a well-characterized lipid droplet probe (e.g., Nile Red or BODIPY 493/503) for comparison.

-

Filter Sets: The choice of microscope filters is critical. Based on the hypothetical spectra, a DAPI filter set (e.g., Ex 350/50 nm, Em 460/50 nm) may be a suitable starting point.

Disclaimer

The application notes and protocols provided herein are based on the chemical structure of this compound and the known properties of similar fluorescent molecules. The photophysical data is hypothetical and has not been experimentally validated. These protocols should serve as a guide for the potential application of this compound and will require optimization for specific experimental systems.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-5-phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-hydroxy-5-phenylpyrrole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process, commencing from the preparation of N-acetyl-3-acetoxy-5-phenylpyrrole, followed by its conversion to the target molecule.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

| Step | Compound Name | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield |

| 1 | N-acetyl-3-acetoxy-5-phenylpyrrole | trans-cinnamic acid | Acetone, NaHCO₃, Water | Not specified | - |

| 2 | This compound | N-acetyl-3-acetoxy-5-phenylpyrrole | Methanol, 2N NaOH | -6°C to 18°C | - |

Further details on yields and specific quantities can be optimized based on experimental scale.

Experimental Protocols

Synthesis of N-acetyl-3-acetoxy-5-phenylpyrrole

This initial step involves the preparation of the acetylated precursor required for the final product.

Materials:

-

trans-cinnamic acid

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Water

Procedure:

-

A stirred slurry of 1.0 kg of trans-cinnamic acid (6.75 mol) in 4.5 L of acetone is treated first with 2.47 kg of sodium bicarbonate (29.4 mol; 4.36 eq) and then carefully with 4.5 L of water.[1]

-

The reaction mixture is processed to yield N-acetyl-3-acetoxy-5-phenylpyrrole.[1] Detailed workup and purification procedures may vary and should be determined by the researcher.

Synthesis of this compound

This protocol details the hydrolysis of the acetylated precursor to yield the final this compound.

Materials:

-

N-acetyl-3-acetoxy-5-phenylpyrrole

-

Methanol (deoxygenated)

-

2N Sodium hydroxide (NaOH) solution (deoxygenated)

Procedure:

-